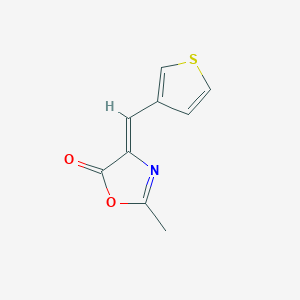
(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound with a molecular formula of C9H7NO2S. This compound features a unique structure that includes a thienylmethylene group attached to an oxazoline ring, making it an interesting subject for various chemical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-2-oxazoline-5-one with 3-thiophene carboxaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The thienylmethylene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thienylmethyl derivative.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thienylmethyl derivatives.
Substitution: Various substituted oxazoline derivatives.
科学的研究の応用
(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism by which (Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one exerts its effects is primarily through its interaction with biological macromolecules. The thienylmethylene group can interact with proteins and enzymes, potentially inhibiting their activity. The oxazoline ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1).
Oxazoles: Compounds with an oxazole ring, like oxazolone derivatives.
Thiophenes: Compounds with a thiophene ring, such as thiophene-2-carboxaldehyde.
Uniqueness
(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is unique due to the combination of its thienylmethylene and oxazoline moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
特性
分子式 |
C9H7NO2S |
|---|---|
分子量 |
193.22 g/mol |
IUPAC名 |
(4Z)-2-methyl-4-(thiophen-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2S/c1-6-10-8(9(11)12-6)4-7-2-3-13-5-7/h2-5H,1H3/b8-4- |
InChIキー |
AKRFVTFRRIGKNO-YWEYNIOJSA-N |
SMILES |
CC1=NC(=CC2=CSC=C2)C(=O)O1 |
異性体SMILES |
CC1=N/C(=C\C2=CSC=C2)/C(=O)O1 |
正規SMILES |
CC1=NC(=CC2=CSC=C2)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















